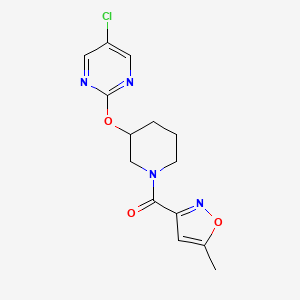

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a methylisoxazole group, making it an interesting subject for chemical research and industrial applications.

Mécanisme D'action

Target of Action

The primary target of the compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The compound this compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The downstream effects include improved glucose control and potential treatment for type 2 diabetes .

Pharmacokinetics

It has been noted that in a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of insulin release from pancreatic β-cells and the promotion of GLP-1 secretion from enteroendocrine cells . These actions result in improved glucose control, which is beneficial for the management of type 2 diabetes .

Analyse Biochimique

Biochemical Properties

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone interacts with GPR119, a G-protein-coupled receptor . This interaction stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Cellular Effects

In terms of cellular effects, this compound influences cell function by stimulating insulin release and promoting GLP-1 secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GPR119, which leads to the activation of this receptor . This activation triggers a cascade of events, including the stimulation of insulin release and the promotion of GLP-1 secretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The chloropyrimidine derivative can be synthesized through chlorination of pyrimidine, while the piperidine and methylisoxazole components are prepared through standard organic synthesis methods. The final compound is obtained by coupling these components under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the chloropyrimidine moiety, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent choice, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Applications De Recherche Scientifique

Chemistry

In chemistry, (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone include other chloropyrimidine derivatives, piperidine-containing compounds, and isoxazole-based molecules. Examples include:

- 5-Chloropyrimidine derivatives

- Piperidine-based compounds

- Methylisoxazole derivatives

Uniqueness

What sets this compound apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

The compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone , identified by its CAS number 2034622-59-6, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20ClN3O3 with a molecular weight of 421.9 g/mol. The structure features a piperidine ring, a chloropyrimidine moiety, and a methylisoxazole group, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing chloropyrimidine derivatives exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains with IC50 values in the low micromolar range. This suggests that our compound may share similar properties due to structural similarities .

Enzyme Inhibition

The biological activity of the compound has been evaluated in terms of enzyme inhibition. Specifically, it has been tested against key enzymes such as:

- SARS-CoV 3CL Protease : A study found that derivatives of chloropyridine exhibited potent inhibitory activity against this enzyme, with IC50 values around 250 nM. Given the structural similarities, it is plausible that our compound could also demonstrate effective inhibition against SARS-CoV proteases .

- Acetylcholinesterase (AChE) : Compounds with piperidine moieties have been shown to inhibit AChE effectively, which is crucial for treating conditions like Alzheimer's disease. The potential for our compound to act as an AChE inhibitor warrants further investigation .

Antiviral Activity

The antiviral potential of chloropyrimidine derivatives has been explored extensively. Compounds similar to our target have shown efficacy against viral infections, suggesting that our compound might possess antiviral properties as well. For example, certain derivatives demonstrated comparable activity to known antiviral agents like remdesivir in inhibiting SARS-CoV-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound. Modifications to the piperidine and pyrimidine rings can significantly affect potency and selectivity. For instance:

- Pyrimidine Substituents : Alterations in substituents at the 4-position of the pyrimidine ring have been shown to enhance activity against specific kinases, indicating that similar modifications could be beneficial for our compound .

Case Studies

Several studies provide insights into the biological activities related to compounds similar to this compound:

- Study on Pyrimidine Derivatives : This research highlighted the inhibition of plasmodial kinases PfGSK3 and PfPK6 by pyrimidine-based compounds, with IC50 values ranging from 216 to 695 nM depending on structural modifications .

- Antiviral Efficacy Against SARS-CoV : A series of chloropyridinyl esters were tested for their ability to inhibit SARS-CoV proteases, showing promising results that could be extrapolated to predict similar efficacy for our compound .

Propriétés

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3/c1-9-5-12(18-22-9)13(20)19-4-2-3-11(8-19)21-14-16-6-10(15)7-17-14/h5-7,11H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJGJYQKPZGKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.